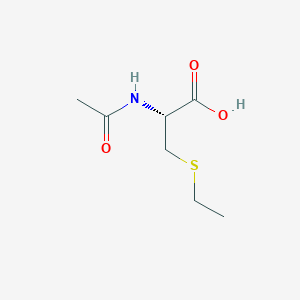

N-Acetyl-S-ethyl-L-cysteine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Acetyl-S-ethyl-L-cysteine involves chemical reactions that incorporate acetyl and ethyl groups into the L-cysteine molecule. One method for synthesizing derivatives of L-cysteine, such as N-Acetyl-S-ethyl-L-cysteine, includes the reaction of N-acetyl-L-cysteine with specific reagents to introduce the ethyl group, showcasing the compound's synthetic accessibility and the ability to modify its structure for various studies and applications (Kinuta et al., 1996).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-ethyl-L-cysteine has been elucidated through techniques such as X-ray diffraction analysis, revealing the arrangement of its atoms and the spatial configuration. The compound exhibits a specific arrangement that impacts its chemical behavior and interactions with other molecules. Studies on similar compounds have detailed their crystal and molecular structures, providing insights into the structural characteristics that influence their physical and chemical properties (Lee & Suh, 1980).

Chemical Reactions and Properties

N-Acetyl-S-ethyl-L-cysteine participates in various chemical reactions, reflecting its reactivity and the influence of its molecular structure on these processes. Its acetyl and ethyl groups play crucial roles in its chemical behavior, including reactions involving the sulfur atom, which is a key feature of its structure. The compound's reactivity has been explored in the context of its potential to form complexes and undergo transformations relevant to biochemical and industrial applications (Duffel & Jakoby, 1982).

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies : It has been used for studying the structure and spectroscopic properties of L-cysteine compounds (Domazetis, Magee, & James, 1979).

Mercapturic Acid Biosynthesis : It plays a role in the final step of mercapturic acid biosynthesis in rat kidney microsomes (Duffel & Jakoby, 1982).

Protein Sequence Studies : N-acetyl-S-ethyl-L-cysteine ethyl esters are useful in sequence studies of cysteine-containing proteins (Damoglou, Lindley, & Stapleton, 1970).

Endometriosis Treatment : It decreases proliferation of endometrial cells, suggesting potential benefits in endometriosis clinical treatment (Pittaluga et al., 2010).

Various Clinical Applications : Its supplementation is significant in preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, attenuating influenza virus illness, treating pulmonary fibrosis, and treating infertility (Millea, 2009).

Lifespan Extension in C. elegans : It increases resistance to environmental stressors and extends the lifespan of Caenorhabditis elegans (Oh, Park, & Park, 2015).

Inflammatory Response in Macrophages : Long-time low-dose treatment increases proinflammatory cytokine expressions in LPS-stimulated macrophages (Ohnishi et al., 2014).

Neuroprotective Potential : It has potential benefits in therapies against neurodegenerative and mental health diseases, and in preventing cognitive aging dementia (Tardiolo, Bramanti, & Mazzon, 2018).

Prevention of Biofilm Formation : N-Acetyl-l-cysteine may reduce and prevent biofilm formation on stainless steel surfaces, potentially reducing bacterial infections (Olofsson, Hermansson, & Elwing, 2003).

Therapeutic Agent Against Methylmercury Poisoning : It reduces methylmercury-induced oxidative stress, lipid peroxidation, and DNA damage (Joshi et al., 2014).

Male Reproductive System : It can improve and normalize spermatogenesis in the male reproduction system (Ghafarizadeh et al., 2020).

Antioxidant and Cytoprotectant : Functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production (Ezeriņa et al., 2018).

Mucolytic Drug : Acts as a mucolytic drug that mellows mucous discharges (Mokhtari et al., 2016).

Corrosion Inhibition : Effective as a green chemical corrosion inhibitor for mild steel in acidic solutions (Fu et al., 2011).

Detoxification Product : Identified as a detoxification product in the urine of rats dosed with Ethylene Dibromide (Nachtomi, Alumot, & Bondi, 1966).

Amino Acid Metabolism : Involved in the acetylation of amino acids elevated in disorders of amino acid metabolism (Green & Elce, 1975).

Anti-Aging Properties : Exhibits potential anti-aging properties and may extend lifespan in Drosophila species with different lifespans (Shaposhnikov et al., 2018).

Cancer Preventive Mechanisms : Proposed for a broad array of applications, both preventive and therapeutic, due to its multiple protective mechanisms (Flora et al., 2004).

Dietary Dose Overload : Acrylamide can cause an overload of detoxification via N-acetyl-S-(2-carbamoylethyl)-l-cysteine and lead to carcinogenic glycidamide formation in the human body (Hartmann et al., 2009).

Cardiovascular Disease Prevention : Cysteine-containing compounds derived from garlic, including N-Acetyl-S-ethyl-L-cysteine, have antioxidant enzymes and may have protective effects for cardiovascular disease prevention or therapy (Hsu et al., 2004).

Zukünftige Richtungen

N-Acetyl-S-ethyl-L-cysteine has been shown to possess more favorable pharmacokinetic properties than N-acetyl-L-cysteine, both in terms of cellular permeability and bioavailability in vivo . It is able to cross the blood-brain barrier and enhance glutathione in human primary endothelial cells . These properties suggest potential applications in the treatment of various neurological and cardiovascular disorders .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185313 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-ethyl-L-cysteine | |

CAS RN |

31386-36-4 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

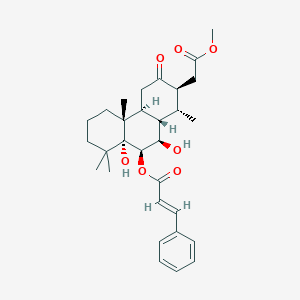

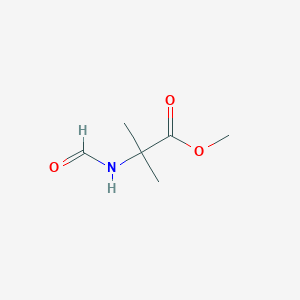

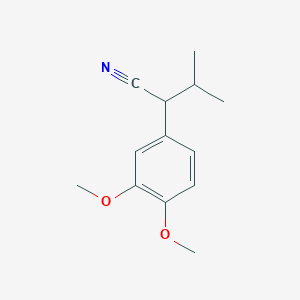

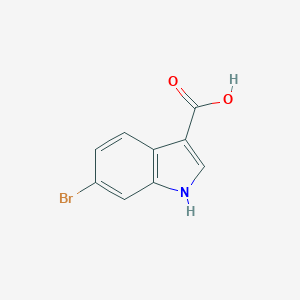

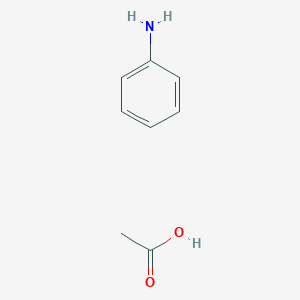

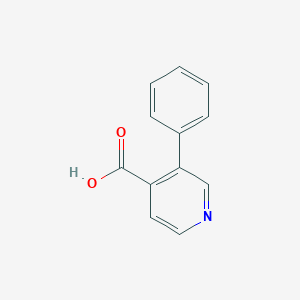

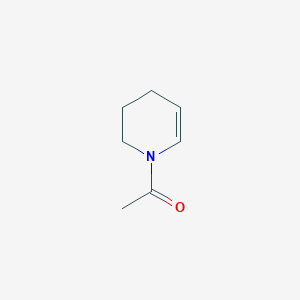

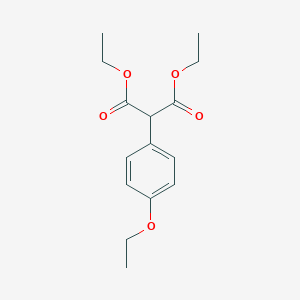

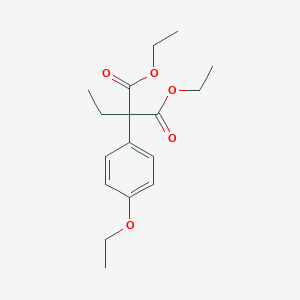

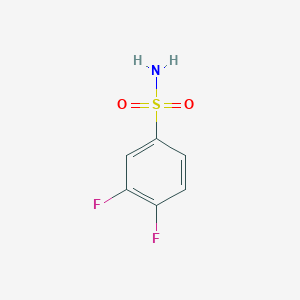

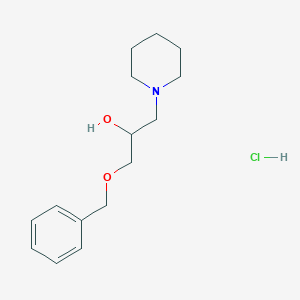

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)